molecular formula C13H17BrO B12944716 (((4-Bromocyclohexyl)oxy)methyl)benzene

(((4-Bromocyclohexyl)oxy)methyl)benzene

Cat. No.: B12944716
M. Wt: 269.18 g/mol
InChI Key: NUQGHLBPFDLVCJ-UHFFFAOYSA-N
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Description

(((4-Bromocyclohexyl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a bromocyclohexyl group connected via an oxygen atom and a methylene bridge. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-Bromocyclohexyl)oxy)methyl)benzene can be achieved through several methods. One common approach involves the reaction of 4-bromocyclohexanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromocyclohexanol is replaced by the benzyl group, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(((4-Bromocyclohexyl)oxy)methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromocyclohexyl group to a cyclohexyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields cyclohexyl derivatives.

    Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(((4-Bromocyclohexyl)oxy)methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (((4-Bromocyclohexyl)oxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and the aromatic ring can participate in electrophilic and nucleophilic reactions, respectively. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl alcohol: Similar structure but lacks the cyclohexyl group.

    Benzyl bromide: Contains a benzyl group with a bromine atom but no cyclohexyl group.

    Cyclohexylbenzene: Features a cyclohexyl group attached directly to a benzene ring without the oxygen and methylene bridge.

Uniqueness

(((4-Bromocyclohexyl)oxy)methyl)benzene is unique due to its combination of aromatic and aliphatic elements, providing distinct reactivity and versatility in synthetic applications. The presence of the bromine atom allows for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

(4-bromocyclohexyl)oxymethylbenzene

InChI

InChI=1S/C13H17BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

NUQGHLBPFDLVCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OCC2=CC=CC=C2)Br

Origin of Product

United States

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